molecular formula C15H14N4OS B2484457 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034308-26-2

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No. B2484457
CAS RN: 2034308-26-2
M. Wt: 298.36
InChI Key: NOYIZKNQTBARIR-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, also known as MPT0G211, is a novel small molecule compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Protein Kinase Inhibition

The compound has been investigated as a potential inhibitor for specific kinases harboring a rare cysteine in the hinge region. Notably, it shows inhibitory potency against kinases such as MPS1 (monopolar spindle 1), MAPKAPK2, and p70S6Kβ/S6K2 . These kinases play crucial roles in cell signaling pathways, making them attractive targets for cancer therapy.

Glioblastoma Multiforme Treatment

Targeting tumor-associated macrophages and microglia in the tumor microenvironment is a novel therapeutic strategy for glioblastoma multiforme. The compound’s activity against the colony-stimulating factor-1 receptor (CSF-1R) makes it relevant in this context . CSF-1R inhibitors could potentially modulate the immune response and improve outcomes in glioblastoma patients.

Antiparasitic Activity

In a study evaluating antileishmanial and antimalarial properties, the compound demonstrated potent in vitro antipromastigote activity. Molecular simulations justified its binding pattern in the LmPTR1 pocket, suggesting potential efficacy against parasitic diseases .

Anticancer Potential

Although not directly studied for anticancer effects, the compound’s structural features (including the pyrazole core) align with known growth inhibition properties. Further investigations could explore its potential as an anticancer agent .

Antitubercular Activity

Derivatives derived from pyridine and indole, including this compound, were investigated for in vitro antitubercular activity. While the specific results for this compound were not mentioned, it highlights its relevance in the fight against tuberculosis .

Mechanism of Action

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .

Mode of Action

It is known that the compound interacts with its target, nampt, to modulate its activity . The compound may form strong hydrogen bond interactions with the amino acid residues of the target enzyme , which could potentially enhance the enzyme’s activity.

Biochemical Pathways

The compound affects the NAD+ salvage pathway by activating NAMPT . NAMPT is responsible for the conversion of nicotinamide to nicotinamide mononucleotide, a key step in the NAD+ salvage pathway . By enhancing the activity of NAMPT, the compound can increase the production of NAD+, which is essential for various biological processes including metabolism and aging .

Pharmacokinetics

The compound’s high solubility in water and other polar solvents suggests that it may have good bioavailability.

Result of Action

The activation of NAMPT by the compound can increase the production of NAD+, which plays a crucial role in various biological processes . This could potentially lead to enhanced cellular metabolism and slowed aging processes . .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents suggests that it may be more effective in aqueous environments. Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target and its overall efficacy.

properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-13(4-5-18-19)12-7-11(8-16-10-12)9-17-15(20)14-3-2-6-21-14/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYIZKNQTBARIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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